molecular formula C9H10IN B1599197 7-Iodo-1,2,3,4-tetrahydroisoquinoline CAS No. 72299-62-8

7-Iodo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1599197
CAS No.: 72299-62-8
M. Wt: 259.09 g/mol
InChI Key: FFCFXJXBXUOFIU-UHFFFAOYSA-N
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Description

7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline is a small organic molecule belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of an iodine atom at the seventh position of the isoquinoline ring.

Scientific Research Applications

7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline has several applications in scientific research:

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling 7-Iodo-1,2,3,4-tetrahydroisoquinoline. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

The future directions in the study of 7-Iodo-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and the development of novel analogs with potent biological activity . Additionally, more environmentally friendly methods for the synthesis of these compounds could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification techniques are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

7-iodo-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCFXJXBXUOFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415343
Record name 7-iodo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72299-62-8
Record name 1,2,3,4-Tetrahydro-7-iodoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72299-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-iodo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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